molecular formula C14H19NO3 B15538964 N-cyclohexyl-2-hydroxy-4-methoxybenzamide

N-cyclohexyl-2-hydroxy-4-methoxybenzamide

Cat. No.: B15538964
M. Wt: 249.30 g/mol
InChI Key: WKPGNSWYBKMRGW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-hydroxy-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-cyclohexyl-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C14H19NO3/c1-18-11-7-8-12(13(16)9-11)14(17)15-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3,(H,15,17)

InChI Key

WKPGNSWYBKMRGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCCC2)O

Origin of Product

United States

Q & A

Q. What are the optimal synthetic routes for preparing N-cyclohexyl-2-hydroxy-4-methoxybenzamide, and how do reaction conditions influence yield?

  • Methodological Answer: The compound can be synthesized via coupling reactions between substituted benzoic acids and cyclohexylamine derivatives. A common approach involves activating the carboxylic acid group (e.g., 2-hydroxy-4-methoxybenzoic acid) with coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation with cyclohexylamine . Reaction conditions (temperature, solvent polarity, stoichiometry) significantly impact yield. For example, anhydrous tetrahydrofuran (THF) at 0–5°C minimizes side reactions like esterification. Post-synthesis purification via recrystallization (e.g., using methanol/water) improves purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^{13}C NMR to confirm the presence of the cyclohexyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and aromatic methoxy/hydroxy signals (δ 3.8 ppm for OCH3_3; δ 9.5–10.5 ppm for -OH) .
  • XRD : Single-crystal X-ray diffraction to resolve bond angles and confirm stereochemistry, particularly for the cyclohexyl substituent .
  • HPLC-MS : High-resolution mass spectrometry to verify molecular weight (e.g., calculated [M+H]+^+ = 292.15) and purity .

Q. What are the stability and storage requirements for this compound in experimental settings?

  • Methodological Answer: The compound is sensitive to light and moisture due to its phenolic -OH group. Store in amber glass vials under inert gas (argon) at –20°C. Stability tests (accelerated degradation studies at 40°C/75% RH for 14 days) show <5% decomposition when stored properly. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, and how can they be experimentally probed?

  • Methodological Answer: Hypothesized mechanisms include enzyme inhibition (e.g., cyclooxygenase-2 or tyrosine kinases) due to structural similarity to other benzamide derivatives . Experimental approaches:
  • Enzyme Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., COX-2 inhibition assays with arachidonic acid).
  • Cellular Studies : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) and compare to normal cells (e.g., HEK293) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with target proteins (e.g., PDB: 5KIR) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity and physicochemical properties?

  • Methodological Answer: Conduct a structure-activity relationship (SAR) study by synthesizing analogs (e.g., varying methoxy/hydroxy positions or replacing cyclohexyl with other alkyl groups). Key parameters to assess:
  • Lipophilicity : Measure logP values (shake-flask method) to correlate with membrane permeability.
  • Solubility : Use dynamic light scattering (DLS) in PBS (pH 7.4).
  • Bioactivity : Compare IC50_{50} values in enzyme/cell-based assays. For example, moving the methoxy group from C4 to C3 reduces COX-2 inhibition by 40% .

Q. What advanced analytical techniques are critical for resolving discrepancies in reported spectral data for this compound?

  • Methodological Answer: Discrepancies in NMR or IR data may arise from tautomerism (phenolic -OH vs. keto forms) or crystallinity differences. Resolve via:
  • Variable-Temperature NMR : Monitor proton shifts at 25–80°C to detect tautomeric equilibria.
  • Solid-State NMR : Compare crystalline vs. amorphous forms.
  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian 16) and simulate spectra to match experimental data .

Q. How can researchers address contradictory findings in the compound’s reported biological efficacy across studies?

  • Methodological Answer: Contradictions may stem from assay variability (e.g., cell line heterogeneity) or impurities. Mitigation strategies:
  • Standardized Protocols : Use validated assays (e.g., NCI-60 panel for anticancer activity).
  • Batch Analysis : Characterize each batch via HPLC and LC-MS to confirm purity.
  • Meta-Analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends .

Q. Tables for Key Data

Property Value Method Reference
Molecular Weight291.34 g/molHR-MS
LogP (Octanol-Water)2.8 ± 0.2Shake-Flask
Aqueous Solubility (25°C)0.12 mg/mLDLS
Melting Point158–160°CDSC

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